2S,4R-Sacubitril

説明

Contextualization within Neutral Endopeptidase (Neprilysin) Inhibitor Chemistry

Sacubitril (B1662468) is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). nih.govahajournals.org Its mechanism of action involves the inhibition of neprilysin, a neutral endopeptidase responsible for the breakdown of several vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and adrenomedullin. wikipedia.orgrevportcardiol.org By inhibiting neprilysin, sacubitril's active metabolite, sacubitrilat (B1680482), increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help to reduce the workload on the heart. revportcardiol.orgnih.gov

Neprilysin inhibition alone would lead to a compensatory increase in angiotensin II, a potent vasoconstrictor. nih.gov Therefore, sacubitril is combined with valsartan (B143634), an angiotensin II receptor blocker (ARB), to counteract this effect. nih.govahajournals.org This dual mechanism provides a more comprehensive approach to managing the neurohormonal dysregulation characteristic of heart failure. revportcardiol.org

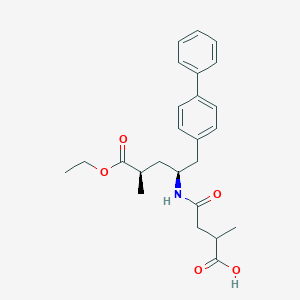

Below is a table summarizing the key chemical properties of 2S,4R-Sacubitril:

| Property | Value |

| Molecular Formula | C24H29NO5 |

| Molecular Weight | 411.49 g/mol |

| IUPAC Name | 4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid |

| CAS Number | 149709-62-6 |

| Appearance | White to off-white crystalline powder |

The data in this table is compiled from sources. cymitquimica.comlgcstandards.com

Stereoisomeric Form and Significance of 2S,4R-Configuration

Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). acs.orgresearchgate.net The specific (2S,4R) configuration is the therapeutically active and intended isomer. tga.gov.au The precise spatial arrangement of the atoms in the 2S,4R-isomer is crucial for its potent and selective inhibition of neprilysin. acs.org

The synthesis of this compound with high stereoisomeric purity is a significant challenge in its manufacturing process. acs.orgacs.org Various synthetic strategies have been developed to achieve the desired stereochemistry, often involving stereoselective reactions and chiral purification techniques. acs.orgrsc.org The presence of other stereoisomers, such as (2R,4S)-Sacubitril, (2S,4S)-Sacubitril, and (2R,4R)-Sacubitril, are considered impurities and their levels are strictly controlled during production. acs.orgsynzeal.comchemicea.com

Research has focused on developing efficient synthetic routes to produce the (2S,4R) isomer with high diastereomeric purity. codexis.com For instance, a key step in one synthesis involves an asymmetric hydrogenation to set the second stereocenter correctly. wikipedia.org The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for separating and quantifying the different stereoisomers to ensure the quality and efficacy of the final drug product. acs.org

The table below outlines the different stereoisomers of Sacubitril:

| Stereoisomer | Configuration | Role/Significance |

| (2S,4R)-Sacubitril | Active Isomer | The therapeutically active form responsible for neprilysin inhibition. tga.gov.au |

| (2R,4S)-Sacubitril | Enantiomer | An impurity that is the enantiomer of the active isomer. synzeal.com |

| (2S,4S)-Sacubitril | Diastereomer | An impurity derived from the manufacturing process. chemicea.commedchemexpress.com |

| (2R,4R)-Sacubitril | Diastereomer | An impurity that is a diastereomer of the active isomer. acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXUXKNARJSTMZ-CZCIXBEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 2s,4r Sacubitril

Classical Chemical Synthesis Approaches

Traditional organic synthesis has provided several robust routes to 2S,4R-Sacubitril, primarily relying on chiral pool strategies, asymmetric hydrogenation, and copper-mediated cross-coupling reactions to establish the critical stereocenters.

Chiral Pool Strategies for Stereocenter Establishment

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce one or more stereocenters into the target molecule. In the synthesis of Sacubitril (B1662468), (S)-pyroglutamic acid has been employed as a key chiral building block. researchgate.netcitedrive.comnih.gov This strategy leverages the inherent chirality of the starting material to set one of the stereocenters, with the second being introduced through subsequent stereoselective reactions. researchgate.net

Asymmetric Hydrogenation Techniques in Stereoselective Routes

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity and is a key strategy in several syntheses of Sacubitril. This technique typically involves the use of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce a prochiral double bond.

One prominent industrial synthesis involves the stereoselective hydrogenation of a trisubstituted olefin intermediate. chemicalbook.com Using a catalytic system of [Ru(p-cymene)I2]2 and the chiral phosphine ligand Mandyphos SL-M004-1 under 40 bar of hydrogen gas, the desired diastereomer is obtained in a 99:1 diastereomeric ratio (dr) before recrystallization. chemicalbook.com Another approach utilizes a rhodium-catalyzed stereoselective hydrogenation to install the C2 stereocenter. acs.org A cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has also been reported as a method to produce key chiral intermediates for Sacubitril. nih.gov Furthermore, a nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford chiral α-substituted propionic acids with up to 99.4% ee, demonstrating its potential for synthesizing Sacubitril precursors. researchgate.net

| Catalyst System | Substrate Type | Key Outcome |

| [Ru(p-cymene)I2]2 / Mandyphos SL-M004-1 | Trisubstituted olefin | 99:1 dr |

| Rhodium / Chiral Phosphine Ligand | Acrylic acid derivative | High stereoselectivity |

| Cobalt / Chiral Diphosphine Ligand | α,β-unsaturated carboxylic acid | >99% ee |

| Nickel / Chiral Ligand | α-substituted acrylic acid | up to 99.4% ee |

Copper-Mediated Cross-Coupling in Synthesis

Copper-mediated cross-coupling reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds in the synthesis of Sacubitril. These reactions are particularly useful for coupling aryl and alkyl fragments.

In one synthetic route, a Cu(I)-mediated Csp2-Csp3 cross-coupling reaction is a key transformation, utilized in conjunction with a chiral pool strategy starting from (S)-pyroglutamic acid. researchgate.netcitedrive.comnih.gov Another industrial process involves the addition of a cuprate (B13416276) of biaryl bromide to (S)-epichlorohydrin to form a crucial C-C bond. chemicalbook.com Research has also explored copper-catalyzed reductive cross-coupling of non-activated alkyl tosylates and aryl bromides, which is a practical method for forming alkyl-aryl C-C bonds with stereocontrol. researchgate.net Furthermore, palladium-catalyzed/copper-mediated carbon-carbon cross-coupling reactions have been developed for the synthesis of related heterocyclic structures, highlighting the versatility of this methodology. rsc.org

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact.

Enzymatic Cascade Synthesis for Chiral Intermediates

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. A one-pot enzymatic cascade strategy has been developed for the synthesis of a key Sacubitril precursor, establishing two chiral centers in a single operation. rsc.orgrsc.org

This cascade incorporates an ene-reductase from Gluconobacter oxydans (GoER) and an amine transaminase. rsc.orgrsc.org Three different biocatalytic cascade systems have been explored:

Whole cells co-expressing both enzymes. rsc.org

A mixture of whole cells, each expressing a single enzyme. rsc.org

A system using the purified enzymes. rsc.org

These cascades have afforded the key intermediate in up to 87% yield and 99% diastereomeric excess (de). rsc.orgrsc.org A scale-up of this process yielded the product with a 68.5% isolated yield and excellent diastereoselectivity, demonstrating its potential for industrial application. rsc.orgrsc.org

| Cascade System | Key Enzymes | Yield | Diastereomeric Excess (de) |

| Co-expressing whole cells | GoER, ω-ATA CDX-043 | up to 87% | 99% |

| Mixed whole cells | GoER, ω-ATA CDX-043 | up to 87% | 99% |

| Purified enzymes | GoER, ω-ATA CDX-043 | up to 87% | 99% |

Amine Transaminase-Catalyzed Stereoselective Amination

Amine transaminases (ATAs) are enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. This biocatalytic transformation is a cornerstone of a highly efficient and green synthesis of a key chiral precursor to Sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. acs.orgresearchgate.net

The development of a suitable ATA for this transformation required significant protein engineering efforts. Starting from an enzyme with low activity and a preference for the undesired diastereomer, 11 rounds of directed evolution were performed. acs.orgresearchgate.net The resulting engineered enzyme, CDX-043, exhibited a 500,000-fold improvement in activity and high stereoselectivity, producing the desired (2R,4S)-stereoisomer with a diastereomeric purity of >99.9:0.1 d.r. researchgate.netnih.gov This optimized enzyme allows for a highly productive process, achieving 90% conversion at a substrate concentration of 75 g/L with only 1% enzyme loading in 24 hours, without the need for an organic co-solvent. acs.orgacs.org The robustness of CDX-043 is demonstrated by its tolerance to high temperatures (up to 65 °C) and high concentrations of the amine donor, isopropylamine. researchgate.net

Optimization of Stereoselectivity and Yield in Synthetic Protocols

One of the pivotal reactions is the zinc-mediated aza-Reformatsky-type reaction. beilstein-journals.org Initial batch optimizations of this step, involving the addition of bromide to an imine in a slurry of activated zinc, potassium carbonate, and lithium chloride in isopropanol, yielded the desired acrylic ester with an excellent 99:1 diastereomeric ratio (d.r.) and a yield of 82%. acs.orgacs.org However, challenges with inconsistent mixing and uncontrolled exotherms on a larger scale led to reproducibility issues. acs.orgacs.org

To address these scalability challenges, a continuous flow process was developed. This approach not only resolved the mixing and exotherm issues but also improved the consistency of the yield. acs.org By increasing the residence time and the amount of lithium chloride, full conversion was achieved, affording the acrylic ester in a 70% yield and a 99:1 d.r. acs.org

Another critical step, the enantioselective hydrogenation of the resulting acrylic acid, was optimized using a modified system. This optimization led to the formation of the amino acid precursor in a 99% isolated yield and a 93:7 d.r. acs.org The material's purity was deemed sufficient for subsequent steps without the need for crystallization. acs.org

Alternative strategies have also been developed to enhance stereoselectivity and yield. For instance, an industrial process for Sacubitril sodium salt involves purification via a cyclohexylamine (B46788) salt. researchgate.net Chemoenzymatic cascade reactions have also emerged as a sustainable alternative, affording a key intermediate in up to 87% yield and 99% diastereomeric excess (de). rsc.org A scaled-up version of this biocatalytic cascade achieved a 68.5% isolated yield with excellent diastereoselectivity. rsc.org

Furthermore, a method starting from D-phenylalanine, a readily available and low-cost raw material, has been reported to produce a Sacubitril intermediate with a higher yield compared to existing methods under mild, environmentally friendly conditions. google.com Another approach utilizes an asymmetric reduction reaction to produce (2R, 4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid with a high yield of 91.9%. chemicalbook.com

The following tables summarize the optimization of key reaction steps in the synthesis of this compound precursors:

Table 1: Optimization of Zinc-Mediated Aza-Reformatsky-Type Reaction

| Method | Reagents | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Batch | Bromide, imine, activated zinc, K₂CO₃, LiCl, isopropanol | 82% | 99:1 | acs.orgacs.org |

Table 2: Optimization of Enantioselective Hydrogenation

| Catalyst System | Substrate | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|

Table 3: Alternative Synthetic Approaches

| Method | Key Features | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chemoenzymatic Cascade | One-pot, two-enzyme system | Up to 87% | 99% de | rsc.org |

| Asymmetric Reduction | Nickel acetate (B1210297) tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | 91.9% | Not specified | chemicalbook.com |

Compound Name Table

| Compound Name |

|---|

| (2S,4R)-Sacubitril |

| Sacubitril |

| Sacubitril sodium salt |

| (2R, 4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid |

| D-phenylalanine |

| (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride |

| Valsartan (B143634) |

| LBQ657 |

| (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid |

| Nickel acetate tetrahydrate |

| (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |

| Ammonium (B1175870) formate (B1220265) |

| Di-tert-butyl dicarbonate |

| (S)-pyroglutamic acid |

| Biphenyl (B1667301) bromide |

| 4-pentynoic acid |

| Et3SiH |

| (S)-N-tert-butylsulfinyl imine |

| Bromide 35 |

| Zinc |

| LiCl |

| K2CO3 |

| Isopropanol |

| Acrylic ester 36 |

| 4-iodobiphenyl |

| Styrene 11 |

| Acetaldehyde 7 |

| Sulfinamide 8 |

| Imine 12 |

| Acrylic ester 13 |

| Acrylic acid 6 |

| Amino ester 3·HCl |

| (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid |

| N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester |

| N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester |

Prodrug Biotransformation of 2s,4r Sacubitril and Characterization of Its Active Metabolite

Enzymatic Hydrolysis to Sacubitrilat (B1680482) (LBQ657)

2S,4R-Sacubitril is rapidly metabolized to its active metabolite, Sacubitrilat (LBQ657), through enzymatic hydrolysis. researchgate.nettga.gov.authoracickey.com This biotransformation involves the cleavage of the ethyl ester group of the sacubitril (B1662468) molecule. revportcardiol.org The conversion process is not dependent on cytochrome P450 enzymes but is mediated by esterases. tga.gov.ausci-hub.se Upon oral administration, sacubitril is absorbed and quickly converted, with peak plasma concentrations of sacubitrilat being reached in approximately 2 hours. nih.govnih.gov The primary site for this activation is the liver. researchgate.netnih.gov Studies using human liver S9 fractions have demonstrated the efficient hydrolysis of sacubitril to sacubitrilat. researchgate.netnih.gov

Identification and Role of Specific Esterases (e.g., Carboxylesterase 1) in Activation

The primary enzyme responsible for the hydrolytic activation of this compound is Carboxylesterase 1 (CES1). researchgate.netnih.govnih.gov CES1 is a predominant hydrolase in the human liver, accounting for a significant portion of the liver's total hydrolytic activity. nih.gov Incubation studies have confirmed that sacubitril is a selective substrate for CES1, while carboxylesterase 2 (CES2) does not play a significant role in its activation. researchgate.netnih.gov The activation of sacubitril was found to occur only in human liver S9 fractions and was significantly inhibited by a CES1-specific inhibitor, bis-(p-nitrophenyl) phosphate (B84403) (BNPP). researchgate.netnih.govnih.gov

Kinetics of Prodrug Activation

The enzymatic hydrolysis of this compound by recombinant human CES1 follows Michaelis-Menten kinetics. nih.gov A kinetic study of this reaction yielded the following parameters:

| Kinetic Parameter | Value | Unit |

| Vmax | 557.5 ± 18.1 | nmol/mg CES1/min |

| Km | 767.2 ± 56.4 | µM |

| CLint | 726.9 ± 56.7 | µl/mg CES1/min |

This table presents the kinetic parameters for the hydrolysis of sacubitril by recombinant human CES1. nih.gov

These findings quantify the efficiency and capacity of CES1 to convert sacubitril to its active form, sacubitrilat. The data indicates a high catalytic efficiency of the enzyme for this specific substrate. nih.gov

Impact of Genetic Polymorphisms on Sacubitril Biotransformation (e.g., Carboxylesterase 1 Variants)

Genetic variations in the CES1 gene can significantly impact the biotransformation of this compound. researchgate.netnih.gov The most studied variant is G143E (rs71647871), which is a loss-of-function variant for sacubitril activation. researchgate.netnih.govnih.gov In vitro studies using cell lines expressing wild-type CES1 and the G143E variant showed that the variant form was unable to efficiently hydrolyze sacubitril to sacubitrilat. nih.gov

Furthermore, human livers carrying the G143E allele exhibited significantly impaired rates of sacubitril activation compared to non-carriers. nih.govnih.gov The activation rates were found to be 4.2 ± 1.0 nmol/mg protein/min in carriers versus 7.2 ± 4.0 nmol/mg protein/min in non-carriers. nih.gov This variant is present in approximately 2-4% of certain populations, suggesting that a portion of individuals may have a reduced capacity to activate sacubitril. nih.gov Other less common nonsynonymous single nucleotide polymorphisms (nsSNPs) in CES1 have also been identified as having impaired activity on sacubitril metabolism. nih.gov

Structural Elucidation of Sacubitrilat (LBQ657)

Sacubitrilat, the active metabolite of this compound, is chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. drugbank.com Its molecular formula is C₂₂H₂₅NO₅ and it has an average molecular weight of 383.444 g/mol . drugbank.com The structure of sacubitrilat has been determined, and its three-dimensional conformation in complex with human neprilysin has been resolved at 2 Å resolution through X-ray crystallography. researchgate.net This structural analysis has revealed the precise binding mode of sacubitrilat within the active site of neprilysin, showing that it occupies the S1, S1', and S2' sub-pockets of the enzyme. researchgate.net

Metabolic Pathways Beyond Primary Activation

While the primary metabolic pathway for this compound is its hydrolysis to the active metabolite sacubitrilat, other minor metabolic pathways exist. drugbank.comnih.gov A small fraction of sacubitril undergoes further metabolism, with a hydroxyl metabolite being identified in plasma at low concentrations (<10%). drugbank.comnih.gov However, neither sacubitril nor sacubitrilat are significantly metabolized by cytochrome P450 enzymes. tga.gov.au The majority of sacubitril is eliminated from the body as sacubitrilat, primarily through renal excretion. nih.goveuropa.eu

Enzymatic and Molecular Mechanisms of Action of Sacubitrilat

Inhibition of Neutral Endopeptidase (Neprilysin; NEP)

Neprilysin (NEP), also referred to as neutral endopeptidase, is a zinc-dependent metallopeptidase found on the surface of various cells, including those in the kidneys, vascular endothelium, and central nervous system. scienceopen.comfrontiersin.org It plays a crucial role in the degradation of a wide array of vasoactive peptides. scienceopen.comjacc.org Sacubitrilat (B1680482) is a potent and selective inhibitor of neprilysin. medchemexpress.comtargetmol.commolnova.comselleckchem.com By blocking NEP, sacubitrilat prevents the breakdown of these peptides, leading to their increased concentration and enhanced physiological effects. europa.eufrontiersin.orgjacc.org

The high inhibitory potency of sacubitrilat, with a reported IC50 value as low as 5 nM, stems from its intricate network of interactions within the active site of neprilysin. medchemexpress.comtargetmol.com X-ray crystallography studies have revealed that sacubitrilat binds to the active site in a manner consistent with competitive inhibition. rcsb.orgresearchgate.netscilit.com

The binding involves several key interactions:

The carboxylate anion of sacubitrilat forms interactions with multiple amino acid residues, including Arginine-102 (Arg102), Arginine-110 (Arg110), Arginine-717 (Arg717), Asparagine-542 (Asn542), Histidine-711 (His711), Alanine-543 (Ala543), Histidine-587 (His587), Histidine-583 (His583), and Tyrosine-545 (Tyr545). rsc.orgnih.gov

Hydrogen bonds are predominantly responsible for securing sacubitrilat within the neprilysin active site. nih.gov

The molecule occupies the S1, S1', and S2' sub-pockets of the active site. rcsb.orgresearchgate.netscilit.com

The biphenyl (B1667301) group of sacubitrilat plays a crucial role, fitting into the S1' sub-pocket and establishing hydrophobic interactions. nih.gov

The carboxyl group of the succinyl moiety coordinates with the catalytic zinc ion, a hallmark of neprilysin inhibitors. researchgate.netnih.gov

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| Arg102, Arg110, Arg717 | Interaction with carboxylate anion | rsc.orgnih.gov |

| Asn542, Ala543 | Considered important for inhibition | rsc.orgnih.gov |

| His583, His587 | Part of zinc-binding pocket; His587 also forms a π–cation interaction | rsc.orgnih.gov |

| His711, Tyr545 | Interaction with carboxylate anion | rsc.orgnih.gov |

| Catalytic Zinc Ion | Coordinated by the carboxyl group | researchgate.netnih.gov |

Sacubitrilat acts as a competitive inhibitor of neprilysin. rcsb.orgresearchgate.net This mode of inhibition means that sacubitrilat directly competes with endogenous peptide substrates for binding to the active site of the enzyme. The inhibition is reversible and dose-dependent. researchgate.net The inhibitory potency is high, with reported Ki (inhibition constant) and IC50 values in the low nanomolar range, indicating a strong binding affinity for the enzyme. medchemexpress.comselleckchem.comrcsb.org For instance, a high inhibitory potency of 5 nM has been reported. medchemexpress.comtargetmol.com Another study noted a Ki of 6.31 nM. rcsb.org

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 5 nM | medchemexpress.comtargetmol.com |

| Ki | 6.31 nM | rcsb.org |

The binding of sacubitrilat to neprilysin induces significant conformational changes in the enzyme. rsc.orgnih.gov Molecular dynamics simulations have shown that upon binding, the structure of neprilysin becomes less compact over time. rsc.org A key structural alteration is an induced-fit conformational change prompted by the binding of the P1'-biphenyl moiety of sacubitrilat. rcsb.orgresearchgate.netscilit.com This specific change is thought to contribute to the inhibitor's selectivity for neprilysin over other structurally similar zinc metallopeptidases. rcsb.orgresearchgate.net These structural changes effectively block the active site and alter the enzyme's biochemical properties, preventing it from carrying out its biological function of degrading peptides. rsc.orgnih.gov

Enzyme Kinetics of Neprilysin Inhibition

Modulation of Endogenous Vasoactive Peptides

By inhibiting neprilysin, sacubitrilat increases the circulating levels of numerous vasoactive peptides that are normally substrates for this enzyme. scienceopen.comjacc.orgtga.gov.au This modulation of peptide levels is central to the therapeutic effects observed. The substrates for neprilysin are diverse and include natriuretic peptides, bradykinin (B550075), and adrenomedullin, among others. scienceopen.comjacc.orgcardiologyres.org

Neprilysin is a primary enzyme responsible for the degradation of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). wikipedia.orgnih.govnih.gov By inhibiting neprilysin, sacubitrilat leads to elevated levels of these peptides. jacc.orgcardiacbc.caoatext.com

Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP): These peptides are released from the atria and ventricles, respectively, in response to cardiac wall stress. nih.gov They exert beneficial cardiovascular effects by activating guanylyl cyclase-coupled receptors, which increases the intracellular second messenger cyclic guanosine (B1672433) monophosphate (cGMP). tga.gov.aufda.gov This signaling cascade promotes vasodilation, natriuresis (sodium excretion), and diuresis, thereby reducing blood volume and blood pressure. jacc.orgnih.govcardiacbc.ca It also helps to decrease cardiac hypertrophy and fibrosis. jacc.orgnih.gov Inhibition of neprilysin by sacubitrilat enhances these protective actions by prolonging the activity of ANP and BNP. revportcardiol.orgoatext.com

In addition to natriuretic peptides, sacubitrilat also affects other important vasoactive peptide systems.

Bradykinin: Neprilysin is one of the enzymes involved in the breakdown of bradykinin, an inflammatory mediator that also has vasodilatory properties. wikipedia.orgcardiologyres.orgnih.gov Inhibition of neprilysin by sacubitrilat leads to an increase in bradykinin levels. wikipedia.orgrevportcardiol.org While contributing to vasodilation, the accumulation of bradykinin is also associated with an increased risk of angioedema. wikipedia.orgrevportcardiol.orgnih.gov

Adrenomedullin: This peptide is another substrate of neprilysin with potent vasodilatory effects. scienceopen.comcardiologyres.orgnih.gov By preventing its degradation, sacubitrilat enhances the vasodilatory and organ-protective effects of adrenomedullin. cardiologyres.orgresearchgate.net

| Peptide | Effect of Inhibition | Resulting Physiological Action | Reference |

|---|---|---|---|

| ANP, BNP | Increased levels | Vasodilation, natriuresis, diuresis, anti-hypertrophic, anti-fibrotic | jacc.orgnih.govcardiacbc.canih.gov |

| CNP | Increased levels | Vasodilation | jacc.orgnih.gov |

| Bradykinin | Increased levels | Vasodilation, potential for angioedema | wikipedia.orgcardiologyres.orgrevportcardiol.org |

| Adrenomedullin | Increased levels | Vasodilation | scienceopen.comcardiologyres.orgnih.gov |

Interactions with Renin-Angiotensin-Aldosterone System (RAAS) Components at the Molecular Level (e.g., Angiotensin I and II)

Sacubitril (B1662468) is a prodrug that undergoes rapid de-ethylation by esterases in the body to form its active metabolite, sacubitrilat (also known as LBQ657). tga.gov.au The primary mechanism of sacubitrilat is the potent and selective inhibition of neprilysin, a neutral endopeptidase. tga.gov.aunih.gov Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of a wide array of vasoactive peptides. nih.govfrontiersin.org

A critical aspect of neprilysin's function is its role in the metabolism of key components of the Renin-Angiotensin-Aldosterone System (RAAS). Specifically, neprilysin is capable of cleaving and thereby inactivating both angiotensin I (Ang I) and angiotensin II (Ang II). nih.govelsevier.esdovepress.com Neprilysin, in fact, displays a high affinity for both Ang I and Ang II as substrates. elsevier.esrevespcardiol.orgimrpress.com

Consequently, the inhibition of neprilysin by sacubitrilat leads to a reduction in the breakdown of these peptides, resulting in an accumulation of both Ang I and Ang II in the plasma. dovepress.comdrugbank.comjacc.org This increase in angiotensin II, a potent vasoconstrictor that also promotes sodium retention and adverse cardiovascular remodeling, would normally counteract the beneficial effects of neprilysin inhibition. dovepress.comnih.gov Studies with neprilysin inhibitors alone, such as candoxatril, observed this counter-regulatory increase in Ang II, which limited their therapeutic efficacy and in some cases even led to blood pressure elevations. dovepress.comjacc.org

This molecular interaction necessitates that neprilysin inhibition with sacubitrilat be paired with a blockade of the RAAS. wjgnet.com This is achieved by its combination with an angiotensin II receptor blocker (ARB), such as valsartan (B143634). imrpress.com Valsartan selectively blocks the angiotensin II type 1 (AT₁) receptor, thus preventing the detrimental effects of the elevated Ang II levels. nih.govfrontiersin.orgrevportcardiol.org This dual mechanism allows for the augmentation of beneficial natriuretic peptides while simultaneously shielding the cardiovascular system from the heightened RAAS activity caused by neprilysin inhibition. wjgnet.comrevportcardiol.org Dose-dependent studies have confirmed that the administration of sacubitril/valsartan leads to significant increases in plasma renin activity and angiotensin II concentrations, effects which are attributable to the valsartan component's blockade of the AT1 receptor feedback loop. revportcardiol.orgrevportcardiol.org

| RAAS Component | Effect of Sacubitrilat (Neprilysin Inhibition Alone) | Rationale | Reference |

|---|---|---|---|

| Angiotensin I | Increased Levels | Neprilysin is a substrate for Angiotensin I, so its inhibition reduces Ang I degradation. | nih.govelsevier.es |

| Angiotensin II | Increased Levels | Neprilysin is a substrate for Angiotensin II, so its inhibition reduces Ang II degradation. This leads to vasoconstriction. | nih.govdovepress.comdrugbank.com |

| Renin | Increased Activity (with ARB) | Blockade of the AT1 receptor by the partner ARB (e.g., valsartan) interrupts the negative feedback loop, increasing renin release. | revportcardiol.orgrevportcardiol.org |

| Aldosterone (B195564) | Decreased Levels (with ARB) | The ARB component blocks Ang II-dependent aldosterone release. | jacc.orgfrontiersin.org |

Impact on Other Peptidase Activities (e.g., Aminopeptidase (B13392206) N, Endothelin-Converting Enzyme 1)

The enzymatic activity of sacubitrilat is highly specific to neprilysin. However, because neprilysin degrades numerous peptides, its inhibition has wide-ranging effects beyond the RAAS and natriuretic peptide systems. Two other peptidase systems of interest are those involving aminopeptidase N and endothelin-converting enzyme 1.

Research indicates that the active metabolite, sacubitrilat, does not inhibit aminopeptidase P, an enzyme also involved in the breakdown of bradykinin. revportcardiol.orgrevportcardiol.orgnih.gov This selectivity is a key distinction from previous dual-acting inhibitors like omapatrilat, which inhibited both neprilysin and angiotensin-converting enzyme (ACE), leading to significant bradykinin accumulation and a higher risk of angioedema. revportcardiol.orgnih.gov There is currently no direct evidence to suggest that sacubitrilat has an inhibitory effect on Aminopeptidase N (APN, also known as CD13). Aminopeptidase N is an ectoenzyme that metabolizes various bioactive peptides, including angiotensin III and enkephalins, and is implicated in blood pressure regulation. ebi.ac.uk The action of sacubitrilat appears to be focused on neprilysin inhibition without directly affecting the enzymatic activity of these other aminopeptidases.

Neprilysin is also one of the enzymes responsible for the degradation of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.govelsevier.esdrugbank.com Therefore, inhibition of neprilysin by sacubitrilat can lead to an increase in circulating ET-1 levels. dovepress.comrevportcardiol.org This effect, similar to the increase in Ang II, could potentially have adverse vasoconstrictive consequences. dovepress.com However, this is typically managed when sacubitrilat is combined with an ARB. revportcardiol.org

It is important to distinguish neprilysin's role in ET-1 degradation from the function of Endothelin-Converting Enzyme 1 (ECE-1). ECE-1 is the primary enzyme responsible for the synthesis of the active ET-1 from its inactive precursor, big endothelin-1. patsnap.comresearchgate.netnih.gov There is no evidence to suggest that sacubitrilat directly inhibits the activity of ECE-1. researchgate.net The development of dual ECE-NEP inhibitors has been explored as a separate therapeutic strategy, highlighting that these are distinct enzymatic targets. researchgate.net

| Peptide/Enzyme | Interaction with Sacubitrilat | Outcome | Reference |

|---|---|---|---|

| Aminopeptidase N (APN/CD13) | No direct inhibition reported. | APN activity is not directly affected by sacubitrilat. | revportcardiol.orgrevportcardiol.org |

| Endothelin-1 (ET-1) | Sacubitrilat inhibits neprilysin, a degrading enzyme of ET-1. | Reduced degradation leads to potentially increased levels of ET-1. | nih.govdovepress.com |

| Endothelin-Converting Enzyme 1 (ECE-1) | No direct inhibition reported. | Sacubitrilat does not affect the synthesis of ET-1 via ECE-1. | researchgate.net |

Influence of MicroRNAs on Peptide Processing and Sacubitrilat Action

Emerging research suggests that the therapeutic effects of sacubitrilat, particularly when combined with valsartan, may extend beyond direct enzyme inhibition and involve the modulation of microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to target messenger RNAs (mRNAs) and affecting their stability or translation. nih.govnih.gov They are recognized as key regulators in numerous physiological and pathological processes, including cardiovascular remodeling. nih.gov

A study involving patients with stable heart failure with reduced ejection fraction demonstrated that six months of treatment with sacubitril/valsartan significantly altered the profile of circulating miRNAs. nih.govnih.gov Specifically, in patients who had high baseline levels of certain miRNAs, the treatment led to a significant reduction in the circulating levels of miR-29b-3p, miR-221-3p, and miR-503-5p. nih.govnih.gov These particular miRNAs are implicated in the pathophysiology of heart failure, including processes like cardiac fibrosis and myogenesis. nih.gov

The modulation of these miRNAs represents a potential indirect mechanism through which sacubitrilat may exert its effects. For instance, miR-29b-3p, miR-221-3p, and miR-503-5p were all found to target the Phosphoinositide-3-Kinase Regulatory Subunit 1, a component of a key cellular signaling pathway. nih.govnih.gov By downregulating these specific miRNAs, sacubitril/valsartan may influence signaling cascades that affect cardiac structure and function. nih.gov While the precise link between this miRNA modulation and the processing of specific peptides like natriuretic peptides or angiotensins is still an area of active investigation, it suggests a broader biological impact. researchgate.net This epigenetic influence may contribute to the observed clinical benefits by affecting gene expression patterns related to cardiac remodeling and function. nih.govnih.gov

| MicroRNA | Effect of Sacubitril/Valsartan Treatment | Potential Implication | Reference |

|---|---|---|---|

| miR-29b-3p | Significantly reduced in patients with high baseline levels. | Modulation of pathways related to cardiac fibrosis. | nih.govnih.gov |

| miR-221-3p | Significantly reduced in patients with high baseline levels. | Influence on cellular processes like proliferation and angiogenesis. | nih.govnih.gov |

| miR-503-5p | Significantly reduced in patients with high baseline levels. | Regulation of pathways involved in endothelial function and angiogenesis. | nih.govnih.gov |

Pharmacodynamic Research and Mechanistic Studies in Preclinical Models

In Vitro Cellular and Enzymatic Studies

In vitro studies provide a foundational understanding of a compound's direct effects on cells and enzymes, independent of systemic physiological complexities.

Research utilizing cellular models has been crucial in dissecting the direct actions of sacubitrilat (B1680482) on specific cell types involved in cardiovascular pathophysiology. Studies have often employed primary mouse and human cardiac fibroblasts (CFs) to investigate the impact on cardiac fibrosis. ahajournals.orgnih.gov In these models, sacubitrilat has been shown to directly target myofibroblast activation. nih.gov For instance, in human cardiac fibroblasts, sacubitrilat, when administered with atrial natriuretic peptide (ANP), led to a reduction in collagen expression, indicating an antifibrotic effect. nih.gov Another study demonstrated that sacubitrilat, combined with valsartan (B143634), was more effective than valsartan alone in inhibiting the activation of adult ventricular fibroblasts induced by angiotensin II. ahajournals.org Furthermore, in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), sacubitrilat was able to normalize the mean cell area in a cellular model of hypertrophy. researchgate.net

Enzyme inhibition assays are fundamental to characterizing the potency and selectivity of a drug candidate. Sacubitrilat has been identified as a potent inhibitor of neprilysin, with a reported half-maximal inhibitory concentration (IC50) of 5 nM. medchemexpress.comcaymanchem.com These assays typically measure the ability of the inhibitor to prevent the enzymatic degradation of a specific substrate. labcorp.com The inhibitory potency of sacubitrilat is attributed to a complex network of interactions within the active site of neprilysin. medchemexpress.com

Specificity profiling is critical to ensure that the compound's therapeutic effects are due to the inhibition of the intended target and not off-target interactions. Sacubitrilat has demonstrated high selectivity for neprilysin over other enzymes, such as angiotensin-converting enzyme (ACE), even at concentrations up to 10 μM. caymanchem.com This selectivity is a key characteristic, as dual inhibition of neprilysin and ACE by other compounds has been associated with a higher risk of angioedema. nih.gov

Below is a table summarizing the inhibitory activity of sacubitrilat against neprilysin and its substrates.

| Enzyme/Substrate | IC50 Value | Reference |

| Neprilysin | 5 nM | caymanchem.com |

| Enkephalin (NEP substrate) | 5 nM | caymanchem.com |

| Atrial Natriuretic Factor (NEP substrate) | 5.3 nM | caymanchem.com |

| Angiotensin-Converting Enzyme (ACE) | No significant inhibition at 10 μM | caymanchem.com |

Cellular Models for Studying Sacubitrilat Effects

Mechanistic Investigations in Animal Models

Animal models are indispensable for studying the integrated physiological effects of a compound and understanding its mechanism of action in a living system.

Sacubitril (B1662468) has been extensively studied in various animal models of cardiovascular remodeling, a pathological process involving changes in the size, shape, and function of the heart. In a mouse model of pressure overload induced by transverse aortic constriction (TAC), sacubitril/valsartan treatment was shown to ameliorate maladaptive remodeling and fibrosis. ahajournals.orgnih.gov Specifically, it reduced cardiac hypertrophy, diastolic dysfunction, and cardiac fibrosis more effectively than valsartan alone. ahajournals.orgnih.gov The treatment also decreased the total number of fibroblasts in the heart and shifted their gene expression towards a more quiescent phenotype. ahajournals.org

In angiotensin II-induced hypertensive mouse models, sacubitril/valsartan significantly suppressed the increase in left ventricular wall thickness and inhibited cardiomyocyte hypertrophy more effectively than either valsartan or enalapril (B1671234) alone, despite similar blood pressure-lowering effects. cardiologyres.org Similarly, in Sprague-Dawley rats with pressure overload from ascending aortic constriction, sacubitril/valsartan was superior to valsartan in inhibiting ventricular fibrosis. ahajournals.org These findings suggest a direct antifibrotic and antihypertrophic effect independent of afterload reduction. ahajournals.org

The table below summarizes findings from various animal models.

| Animal Model | Key Findings on Cardiovascular Remodeling | Reference(s) |

| Mouse model of left ventricle pressure overload (TAC) | Ameliorated cardiac fibrosis by blocking cardiac fibroblast activation and proliferation. | ahajournals.orgnih.gov |

| Mouse model of left ventricle pressure overload (TAC) | Reduced cardiac hypertrophy and diastolic dysfunction more effectively than valsartan alone. | ahajournals.org |

| Angiotensin II-induced hypertensive mice | Inhibited cardiomyocyte hypertrophy more strongly than valsartan or enalapril. | cardiologyres.org |

| Ascending aortic constriction in rats | Superior to valsartan in inhibiting ventricular fibrosis. | ahajournals.org |

| Spontaneously hypertensive rats | Decreased heart weight to body weight ratio. | nih.gov |

The structural improvements observed in remodeling are accompanied by enhanced cardiac function. In a mouse model of pressure overload-induced heart failure, sacubitril/valsartan was more effective than an equimolar dose of valsartan at preserving systolic cardiac function. ahajournals.orgnih.gov In rats that underwent myocardial infarction, sacubitril/valsartan treatment preserved myocardial function in the region closest to the infarction and reduced left ventricular dilatation. nih.gov Furthermore, studies in diabetic rat models have shown that sacubitril/valsartan can improve systolic function, as indicated by an increase in ejection fraction. mdpi.com

The inhibition of neprilysin by sacubitrilat increases the bioavailability of natriuretic peptides, which then act on their receptors to increase the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). tga.gov.aunih.gov This cGMP-mediated signaling is central to the beneficial effects of sacubitrilat. A key downstream effector of cGMP is protein kinase G (PKG). nih.gov Studies have revealed that the antifibrotic effects of sacubitril/valsartan are at least partially due to the restoration of PKG signaling in cardiac fibroblasts. ahajournals.orgnih.gov This restored signaling inhibits the RhoA pathway, which is associated with the transformation of fibroblasts into pathological myofibroblasts. ahajournals.orgresearchgate.netfrontiersin.org

The cGMP-PKG pathway also plays a role in regulating calcium homeostasis, which is crucial for cardiomyocyte contraction and relaxation. nih.govfrontiersin.org Dysregulation of calcium cycling is a hallmark of heart failure. frontiersin.org By stimulating cGMP production, sacubitrilat can influence calcium handling within cardiomyocytes. For example, activation of cGMP signaling can increase the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which enhances calcium reuptake into the sarcoplasmic reticulum and can reduce calcium overload. frontiersin.org While direct evidence linking sacubitrilat to specific changes in calcium transporters in preclinical models is still emerging, the known effects on the cGMP pathway strongly suggest a role in improving calcium homeostasis. researchgate.netnih.gov

Effects on Biomarkers of Organ Dysfunction in Animal Studies

Preclinical research in various animal models has demonstrated the effects of sacubitril, often in combination with valsartan, on biomarkers associated with organ dysfunction, particularly in the context of cardiorenal and cardiovascular conditions.

In animal models of hypertension with associated kidney injury, treatment with sacubitril/valsartan has been shown to improve several renal injury biomarkers. frontiersin.org For instance, in TGR (mREN2)27 rats and diabetic mouse models (db/db and KKAy), sacubitril/valsartan administration led to a decrease in albuminuria. frontiersin.org One study in TGR (mREN2)27 rats with diabetic nephropathy highlighted that the combination therapy normalized both proteinuria and albuminuria, an effect that was independent of changes in blood pressure. frontiersin.org Furthermore, a reduction in plasma creatinine (B1669602) levels has been observed in some animal studies following treatment with sacubitril/valsartan. frontiersin.org However, it is important to note that not all studies have reported improvements in renal injury markers. In a study involving rats with unilateral ureteral obstruction, neither sacubitril/valsartan nor valsartan alone influenced renal function markers such as serum creatinine, blood urea (B33335) nitrogen (BUN), and cystatin C. frontiersin.org

In the context of cardiac dysfunction, animal studies have pointed towards the beneficial effects of sacubitril/valsartan on biomarkers of cardiac remodeling. In a rat model of DOCA-salt-induced hypertension, treatment with sacubitril/valsartan resulted in a significant reduction in plasma levels of the vasoconstrictor endothelin-1 (B181129) (ET-1). jmchemsci.com This was accompanied by a decrease in inflammatory cytokines, which are implicated in the remodeling process. jmchemsci.com In a mouse model of obesity-related metabolic heart disease, sacubitril/valsartan, but not valsartan alone, prevented myocardial interstitial fibrosis. nih.gov Both treatments, however, were found to attenuate myocardial hypertrophy to a similar degree. nih.gov

The following table summarizes the effects of sacubitril/valsartan on key biomarkers of organ dysfunction in various animal models.

Table 1: Effects of Sacubitril/Valsartan on Biomarkers of Organ Dysfunction in Animal Studies

| Animal Model | Condition | Biomarker | Effect of Sacubitril/Valsartan |

|---|---|---|---|

| TGR (mREN2)27 Rats, db/db Mice, KKAy Mice | Hypertension with Kidney Injury | Albuminuria | Decreased frontiersin.org |

| TGR (mREN2)27 Rats | Diabetic Nephropathy | Proteinuria, Albuminuria | Normalized frontiersin.org |

| Various Animal Models | Hypertension with Kidney Injury | Plasma Creatinine | Reduced frontiersin.org |

| Rats with Unilateral Ureteral Obstruction | Kidney Injury | Serum Creatinine, BUN, Cystatin C | No significant effect frontiersin.org |

| DOCA-Salt Hypertensive Rats | Hypertension | Plasma Endothelin-1 (ET-1) | Significantly reduced jmchemsci.com |

| Mice with Obesity-Related Metabolic Heart Disease | Metabolic Heart Disease | Myocardial Interstitial Fibrosis | Prevented nih.gov |

| Mice with Obesity-Related Metabolic Heart Disease | Metabolic Heart Disease | Myocardial Hypertrophy | Attenuated (similar to valsartan) nih.gov |

Potential Anti-Inflammatory Mechanisms in Preclinical Settings

Preclinical studies have begun to elucidate the potential anti-inflammatory mechanisms of sacubitril, typically investigated as part of the sacubitril/valsartan combination. These studies suggest that its therapeutic effects may be partially mediated through the modulation of inflammatory pathways.

In a rat model of DOCA-salt-induced hypertension, sacubitril/valsartan treatment led to a marked decrease in the plasma levels of inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), as well as the transcription factor NF-kB, which plays a crucial role in the inflammatory process. jmchemsci.com In a mouse model of experimental autoimmune myocarditis (EAM), sacubitril/valsartan treatment was found to downregulate the inflammatory response and reduce the severity of the disease. frontiersin.org This was evidenced by lower levels of high-sensitivity C-reactive protein (hsCRP) and interleukin-6 (IL-6), both of which are associated with the acute phase of inflammation. frontiersin.org Interestingly, this study suggested that the anti-inflammatory effect was independent of the NLRP3 inflammasome pathway but might be associated with the sGC/NF-κB p65 signaling pathway, leading to the inhibition of Th17 cell differentiation. frontiersin.org

Further supporting the anti-inflammatory properties, a study on a mouse model of myocardial infarction demonstrated that sacubitril/valsartan suppressed the expression of the NLRP3 inflammasome through the inhibition of the TAK1/JNK signaling pathway. researchgate.net In another study involving pressure-unloaded mice, the beneficial effects of the treatment were linked to the modulation of NF-κB-dependent inhibition of NLRP3 inflammasome activation. researchgate.net Additionally, in a rat model of Takotsubo-like cardiomyopathy, sacubitril/valsartan was shown to decrease myocardial inflammatory responses, including levels of interleukin-18 (IL-18) and Mac-3, by inhibiting the TLR4/NF-κB pathway. nih.gov

The following table provides a summary of the key anti-inflammatory mechanisms of sacubitril/valsartan observed in preclinical studies.

Table 2: Potential Anti-Inflammatory Mechanisms of Sacubitril/Valsartan in Preclinical Models

| Animal Model | Condition | Key Findings |

|---|---|---|

| DOCA-Salt Hypertensive Rats | Hypertension | Decreased plasma levels of IL-1, TNF-alpha, and NF-kB. jmchemsci.com |

| Experimental Autoimmune Myocarditis (EAM) Mice | Myocarditis | Downregulated inflammatory response, reduced hsCRP and IL-6. frontiersin.org |

| Experimental Autoimmune Myocarditis (EAM) Mice | Myocarditis | Inhibition of Th17 cell differentiation, potentially via the sGC/NF-κB p65 signaling pathway, independent of NLRP3 inflammasome. frontiersin.org |

| Myocardial Infarction Rats | Myocardial Infarction | Suppressed expression of the NLRP3 inflammasome via the TAK1/JNK signaling pathway. researchgate.net |

| Pressure Unloaded Mice | Cardiac Stress | Modulation of NF-κB-dependent inhibition of NLRP3 inflammasome activation. researchgate.net |

| Isoprenaline-induced Takotsubo-like Cardiomyopathy Rats | Cardiomyopathy | Decreased myocardial IL-18 and Mac-3 by inhibiting the TLR4/NF-κB pathway. nih.gov |

Central Nervous System Amyloid-β Metabolism and Clearance in Animal Models

The role of neprilysin (NEP), the enzyme inhibited by sacubitril, in the degradation of amyloid-β (Aβ) peptides has prompted research into the effects of sacubitril on central nervous system (CNS) Aβ metabolism and clearance, primarily in non-human primate models.

A study in cynomolgus monkeys investigated the effects of sacubitril/valsartan on the clearance of Aβ isoforms. nih.gov Despite low penetration into the cerebrospinal fluid (CSF) and brain, CSF exposure to sacubitril was sufficient to inhibit NEP. nih.gov This resulted in an acute increase in the elimination half-life of Aβ1-42 (by 65.3%), Aβ1-40 (by 35.2%), and total Aβ (by 29.8%). nih.gov These effects returned to normal with repeated dosing over 15 days. nih.gov The study also observed elevations in the CSF concentrations of newly generated Aβ. Specifically, the more aggregable form, Aβ1-42, was elevated on day 1 (by 20.4%) and day 15 (by 34.7%). nih.gov Shorter forms, Aβ1-40 and Aβ1-38, were also elevated on day 15 (by 23.4% and 64.1%, respectively), as was total Aβ (by 50.45%). nih.gov However, importantly, no increase in any Aβ isoforms was found in the brains of these monkeys on day 16. nih.gov

In a longer-term study, cynomolgus monkeys were administered a high dose of sacubitril/valsartan for 39 weeks. nih.gov Subsequent examination revealed no microscopic brain changes or Aβ deposition as assessed by immunohistochemical staining. nih.gov

In contrast, some studies in rat models have raised concerns. For instance, in chemically induced rat models of Alzheimer's disease, treatment with sacubitril/valsartan was reported to have a deleterious effect on cognition, which was not observed with valsartan alone. researchgate.net One study in a rat model of Alzheimer's disease showed that sacubitril/valsartan worsened the condition. researchgate.net

The following table summarizes the findings from animal studies on the effects of sacubitril/valsartan on CNS amyloid-β.

Table 3: Effects of Sacubitril/Valsartan on CNS Amyloid-β in Animal Models

| Animal Model | Duration of Treatment | Key Findings |

|---|---|---|

| Cynomolgus Monkeys | 2 weeks | Acute increase in elimination half-life of CSF Aβ1-42, Aβ1-40, and total Aβ. nih.gov |

| Cynomolgus Monkeys | 2 weeks | Increased CSF concentrations of newly generated Aβ1-42, Aβ1-40, and Aβ1-38. nih.gov |

| Cynomolgus Monkeys | 2 weeks | No elevation of Aβ isoforms in the brain at day 16. nih.gov |

| Cynomolgus Monkeys | 39 weeks | No microscopic brain changes or Aβ deposition. nih.gov |

| Chemically Induced Rat Models of Alzheimer's Disease | Not specified | Deleterious effect on cognition. researchgate.net |

| Rat Model of Alzheimer's Disease | Not specified | Worsened disease condition. researchgate.net |

Structure Activity Relationship Sar and Rational Drug Design Principles for Neprilysin Inhibitors

Influence of Stereochemical Configuration on Inhibitory Potency and Selectivity

The stereochemistry of Sacubitril (B1662468) is crucial for its inhibitory activity against neprilysin. The specific (2S,4R) configuration of Sacubitril, which translates to the (2R,4S) configuration in its active metabolite LBQ657, is essential for optimal binding to the enzyme's active site.

The precise three-dimensional arrangement of the functional groups in the (2R,4S) isomer of LBQ657 allows for key interactions with the amino acid residues in the neprilysin active site. These interactions are critical for the high potency and selectivity of the inhibitor. Isomers with different stereochemical configurations, such as the (2S,4S)-isomer of Sacubitril, exhibit significantly lower inhibitory activity, highlighting the strict stereochemical requirements for effective neprilysin inhibition. chemicea.com

Table 1: Stereoisomers of Sacubitril and their Activity

| Compound | Stereochemical Configuration | Neprilysin Inhibitory Activity |

| Sacubitril | (2S,4R) | Prodrug for potent inhibitor |

| Sacubitril-(2S,4S)-Isomer | (2S,4S) | Significantly lower activity |

This table illustrates the critical role of stereochemistry in the inhibitory function of Sacubitril, with the (2S,4R) configuration being the active form.

Identification of Key Pharmacophores for Neprilysin Binding

The rational design of neprilysin inhibitors like Sacubitril is based on the identification of key pharmacophoric features that are essential for binding to the enzyme's active site. A pharmacophore is the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. scielo.br For neprilysin inhibitors, these features typically include:

A Zinc-Binding Group: Neprilysin is a zinc-dependent metalloprotease, and a key feature of its inhibitors is a group that can coordinate with the zinc ion in the active site. In the active metabolite of Sacubitril, LBQ657, a carboxyl group fulfills this role. nih.gov

Hydrophobic Groups: The active site of neprilysin contains several hydrophobic pockets (S1, S1', and S2'). The biphenyl (B1667301) moiety of LBQ657 fits into the S1' subsite, and the isobutyl group interacts with the S2' subsite. These hydrophobic interactions are critical for the high affinity of the inhibitor. researchgate.net

Hydrogen Bond Donors and Acceptors: Specific hydrogen bonding interactions between the inhibitor and the enzyme contribute to the stability of the enzyme-inhibitor complex. The amide bond and the second carboxyl group of LBQ657 participate in these interactions with residues such as Arg102 and Arg110. researchgate.net

A pharmacophore model for neprilysin typically includes three hydrophobic groups, one positive group, one negative group, two hydrogen bond donors, and three hydrogen bond acceptors. scielo.br

Table 2: Key Pharmacophoric Features of Sacubitril's Active Metabolite (LBQ657)

| Pharmacophoric Feature | Corresponding Moiety in LBQ657 | Interacting Site in Neprilysin |

| Zinc-Binding Group | Carboxyl group | Zinc ion in the active site |

| Hydrophobic Group (P1') | Biphenyl moiety | S1' subsite |

| Hydrophobic Group (P2') | Isobutyl group | S2' subsite |

| Hydrogen Bond Donor/Acceptor | Amide linkage, Carboxyl group | Amino acid residues (e.g., Arg102, Arg110) |

This interactive table details the essential pharmacophoric elements of LBQ657 and their corresponding binding interactions within the neprilysin active site.

Strategies for Designing Novel Sacubitril Derivatives

The development of novel Sacubitril derivatives is an ongoing area of research aimed at improving upon the existing therapeutic profile. nih.gov Strategies for designing these new molecules often involve modifications to the core structure of Sacubitril to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

One key strategy involves structure-based drug design , which utilizes the three-dimensional structure of the neprilysin-inhibitor complex to guide the design of new compounds. nih.govresearchgate.net For example, the discovery of a previously unexplored subsite in the S1' pocket of neprilysin when bound to LBQ657 has led to the design of derivatives with substitutions on the biphenyl moiety to occupy this new space, resulting in a significant boost in potency. nih.gov

Another approach is the synthesis of codrugs , where the pharmacophore of a neprilysin inhibitor is combined with that of another drug, such as an angiotensin receptor blocker, into a single molecule. nih.gov This can lead to improved efficacy and patient compliance.

Furthermore, researchers have explored the synthesis of various derivatives by modifying the carboxylic acid and amino groups of the core Sacubitril structure to create new amide, urea (B33335), and thiourea (B124793) derivatives. nih.govrsc.orgresearchgate.net These modifications aim to explore new chemical space and identify compounds with potentially novel or improved biological activities.

Computational Chemical Studies of 2s,4r Sacubitril and Sacubitrilat

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For sacubitril (B1662468), studies focus on the binding of its active form, sacubitrilat (B1680482), to the active site of its enzyme target, neprilysin (NEP). nih.govbiorxiv.org

Detailed research using the three-dimensional crystal structures of human neprilysin (e.g., PDB IDs: 5JMY, 6GID) has elucidated the specific binding mode of sacubitrilat. nih.govresearchgate.net The crystal structure of the NEP-sacubitrilat complex reveals that the inhibitor binds competitively, occupying the S1, S1', and S2' sub-pockets of the enzyme's active site. researchgate.net A key interaction involves the coordination of sacubitrilat with the essential zinc atom within the neprilysin active site. biorxiv.org

Docking analyses have identified the specific amino acid residues in neprilysin that are crucial for binding sacubitrilat. One study identified nine key residues involved in the interaction: Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, and Tyr545. nih.gov The binding of the P1'-biphenyl moiety of sacubitrilat induces a conformational change in the enzyme, a phenomenon known as "induced fit," which is believed to contribute to its high selectivity for neprilysin over other related enzymes. researchgate.net

The strength of the interaction is quantified by the binding affinity or binding energy (ΔGbind) and the inhibition constant (Ki). Lower values indicate a more potent inhibitor. These parameters, calculated from docking simulations, confirm a strong and favorable interaction between sacubitrilat and neprilysin. nih.govsemanticscholar.org

Table 1: Molecular Docking Parameters for Sacubitrilat-Neprilysin Interaction

| Ligand | Target Protein | Binding Affinity / Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |

|---|---|---|---|---|

| Sacubitrilat (LBQ657) | Neprilysin (PDB: 6GID) | -9.52 | 155.13 | Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, Tyr545 nih.gov |

| Sacubitrilat | Neprilysin | -8.2 ± 0.15 | - | Not specified |

| Sacubitril | Neprilysin | -7.5 ± 0.21 | - | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing researchers to assess its stability and conformational changes over time. These simulations validate the findings from molecular docking and offer deeper insights into the mechanism of inhibition. researchgate.netrsc.org

MD simulations of the sacubitrilat-neprilysin complex have demonstrated that the system remains stable after an initial equilibration period. researchgate.net Analysis of the Root Mean Square Deviation (RMSD), a measure of the average change in displacement of atoms, confirms the structural stability of the complex throughout the simulation. researchgate.net

Furthermore, simulations have revealed that the binding of sacubitrilat induces structural alterations in neprilysin. researchgate.netrsc.org This interaction causes the enzyme's structure to become less compact over time, which in turn alters its biochemical properties and hinders its physiological function beyond simply blocking the active site. nih.govresearchgate.netrsc.org

The stability of the binding is also assessed by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. For the sacubitril-neprilysin system, a favorable binding energy has been calculated, corroborating the docking results and confirming a stable and potent inhibitory interaction. researchgate.net

Table 2: Molecular Dynamics Simulation Data for Sacubitril-Neprilysin Complex

| System | Computational Method | Calculated Parameter | Value | Indicated Finding |

|---|---|---|---|---|

| Sacubitril-Neprilysin | MD Simulation | RMSD | System reached equilibrium and remained stable researchgate.net | Confirms the stability of the ligand-protein complex. |

| Sacubitril-Neprilysin | MM/GBSA | Binding Free Energy (ΔGbind) | -20.69 kcal/mol researchgate.net | Indicates a strong, thermodynamically favorable binding interaction. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Stereochemical Rationalization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules, allowing for the investigation of reaction mechanisms and the rationalization of stereochemical outcomes. researchgate.net While molecular docking and dynamics rely on classical mechanics, DFT provides a more fundamental, quantum-based understanding.

In the context of 2S,4R-Sacubitril, DFT studies have been instrumental in understanding and rationalizing the stereoselectivity of key steps in its chemical synthesis. researchgate.net The specific stereochemistry of sacubitril is critical for its biological activity.

One study utilized DFT calculations to explain the stereochemical outcome of the reduction of an ene-lactam intermediate using triethylsilane (Et3SiH). researchgate.net These calculations, performed at the PBE-D3/def-TZVP level of theory, supported a stereochemical model where the formation of an intramolecular hydrogen bond rigidifies the transition state of the reaction. researchgate.net This rigidification dictates the direction from which the reactant approaches, thereby controlling the formation of the desired stereoisomer with high selectivity. researchgate.net Such insights are invaluable for designing and optimizing efficient and stereoselective synthetic routes to complex pharmaceutical compounds like sacubitril.

Table 3: Computational Methods and Applications

| Computational Method | Software/Theory Level | Application in Sacubitril Research |

|---|---|---|

| Molecular Docking | AutoDock 4.0, AutoDock Vina nih.govucd.ie | Predicting binding mode and affinity of sacubitrilat to neprilysin. nih.gov |

| Molecular Dynamics | AMBER18 researchgate.net | Assessing binding stability and conformational changes of the sacubitrilat-neprilysin complex. researchgate.net |

| Quantum Chemistry | Density Functional Theory (DFT) at PBE-D3/def-TZVP level researchgate.net | Rationalizing stereochemical outcomes in the synthesis of sacubitril. researchgate.net |

Analytical Methodologies for Chemical Compound Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2S,4R-Sacubitril from complex mixtures, including bulk drug substances, pharmaceutical formulations, and biological fluids.

High-Performance Liquid Chromatography (HPLC) and Related Methods (e.g., RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a widely used technique for the analysis of this compound, often in combination with valsartan (B143634). researchinventy.comiajps.com Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. researchinventy.com

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of sacubitril (B1662468) and valsartan. ijptl.comjuniperpublishers.com These methods are valued for their simplicity, precision, and accuracy. ijptl.com For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and water (60:40, v/v) and UV detection at 245 nm. ijptl.com Another study employed a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (50:50, v/v) with UV detection at 242 nm. indexcopernicus.com The retention times for sacubitril and valsartan were found to be 2.927 minutes and 4.003 minutes, respectively, in one such method. iajps.com

Ultra-Performance Liquid Chromatography (UPLC), a derivative of HPLC that uses smaller particle sizes in the column, offers even faster and more efficient separations. sphinxsai.com A UPLC method was developed for the simultaneous estimation of sacubitril and valsartan using an Inertsil ODS column and a mobile phase of 0.1% ortho phosphoric acid buffer and acetonitrile (50:50 v/v), with detection at 271 nm. sphinxsai.com Furthermore, a stability-indicating UHPLC method has been developed to separate sacubitril/valsartan from their impurities and degradation products. japsonline.com

A specialized RP-HPLC method has also been developed to separate the stereoisomers of sacubitril-valsartan premix, including (2S,4S)-sacubitril, (2R,4S)-sacubitril, and (2R,4R)-sacubitril, using a cellulose (B213188) tris(4-methylbenzoate) based stationary phase. nih.gov

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Enable C18 G (250 mm x 4.6 mm, 5 µm) | Methanol:Water (60:40, v/v) | UV at 245 nm | Simultaneous quantification of sacubitril and valsartan in bulk and tablets. | ijptl.com |

| RP-HPLC | Inertsil C18 (4.6 x 150mm, 5µm) | Acetonitrile:di-potassium hydrogen phosphate (B84403) (pH 3.0) (30:70%v/v) | UV at 371 nm | Simultaneous estimation of sacubitril and valsartan in rat plasma. | juniperpublishers.comsemanticscholar.org |

| RP-HPLC | Phenomenex Luna C18 (150 mm × 4.6 mm, 5.0 μm) | Acetonitrile:Water with 0.1% Trifluoroacetic acid (50:50, v/v) | UV at 242 nm | Quantitative determination of sacubitril and valsartan in tablets. | indexcopernicus.com |

| UPLC | Inertsil ODS (1.7 x 50 mm, 3µm) | 0.1% ortho phosphoric acid Buffer:Acetonitrile (50:50%v/v) | UV at 271 nm | Simultaneous estimation of sacubitril and valsartan in bulk and tablets. | sphinxsai.com |

| RP-HPLC | Chiralcel OJ-RH (150 mm × 4.6 mm, 5 μm) | Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: Acetonitrile:Methanol:Trifluoroacetic acid (90:10:0.1, v/v/v) | UV at 254 nm | Determination of sacubitril-valsartan premix stereoisomers. | nih.gov |

| UHPLC | Accucore XL C8 (100 × 4.6) mm; 3 μm | Gradient elution | Not Specified | Simultaneous estimation of sacubitril/valsartan and their impurities. | japsonline.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents an alternative chromatographic technique for the quantification of sacubitril. researchinventy.comwjarr.com It is considered a simple, precise, and economical method. wjarr.com

One developed HPTLC method utilized aluminum-backed silica (B1680970) gel 60-F254 plates as the stationary phase and a mobile phase of dichloroethane, methanol, and triethylamine (B128534) (4.2:0.4:0.4 v/v/v). wjarr.com Densitometric analysis was performed at 252 nm. wjarr.com The retention factor (Rf) values for valsartan and sacubitril were found to be 0.57 ± 0.02 and 0.42 ± 0.02, respectively. wjarr.com Another HPTLC method used ethyl acetate (B1210297), methanol, and glacial acetic acid (9:1:0.1, by volume) as the mobile phase, with densitometric measurements at 260 nm. japsonline.com

| Technique | Stationary Phase | Mobile Phase | Detection | Rf Value (Sacubitril) | Application | Reference |

| HPTLC | Aluminum backed silica gel 60-F254 | Dichloroethane:Methanol:Triethylamine (4.2:0.4:0.4 v/v/v) | Densitometry at 252 nm | 0.42 ± 0.02 | Simultaneous quantification of valsartan and sacubitril in bulk and tablets. | wjarr.comresearchgate.net |

| HPTLC | Nano silica gel F254 | Ethyl acetate:Methanol:Glacial acid (9:1:0.1, by volume) | Densitometry at 260 nm | 0.84 | Separation of sacubitril and valsartan. | japsonline.com |

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are essential for the detection and quantification of this compound, often used in conjunction with chromatographic separation.

Ultraviolet (UV) Spectrophotometry

UV Spectrophotometry is a simple, sensitive, and cost-effective method for the determination of sacubitril. ajrconline.orgajrconline.org A UV spectrophotometric method was developed for the estimation of sacubitril in a synthetic mixture, with a wavelength maximum (λmax) of 242 nm in a mixture of methanol and water (25:75 v/v). ajrconline.orgajrconline.org The method was found to be linear in the concentration range of 2-12 μg/ml. ajrconline.orgajrconline.org Another study reported the estimation of sacubitril and valsartan in bulk and pharmaceutical formulations using UV spectrophotometry, with a λmax of 253 nm in 0.1N HCl and pH 6.8 phosphate buffer. researchgate.net

| Technique | Solvent/Medium | λmax | Linearity Range | Application | Reference |

| UV Spectrophotometry | Methanol:Water (25:75 v/v) | 242 nm | 2-12 μg/ml | Estimation of Sacubitril in synthetic mixture. | ajrconline.orgajrconline.org |

| UV Spectrophotometry | 0.1N HCl and pH 6.8 phosphate buffer | 253 nm | 1-20 μg/mL | Estimation of sacubitril and valsartan in bulk and tablets. | researchgate.net |

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS)

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), provides high sensitivity and selectivity for the quantification of sacubitril and its metabolites in biological fluids. iajps.comeuropa.eu An LC-MS/MS method was developed for the simultaneous determination of sacubitril, its active metabolite LBQ657, and valsartan in human plasma. researchgate.net This method utilized an electrospray ionization (ESI) source in the positive-ion multiple reaction monitoring mode. researchgate.net Following protein precipitation, chromatographic separation was achieved on a C18 column. researchgate.net The bioanalytical methods using LC-MS/MS for the simultaneous determination of sacubitril, valsartan, and LBQ657 in both urine and plasma have been validated. europa.eu

Method Validation and Sensitivity for Preclinical Applications

Validation of analytical methods is crucial to ensure their reliability for preclinical applications. According to International Council for Harmonisation (ICH) guidelines, analytical methods are validated for parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.comwjarr.com

For instance, an RP-HPLC method for sacubitril and valsartan was validated and showed a linearity range of 50-450 µg/ml for both analytes. ijptl.com The LOD and LOQ for sacubitril were 0.8 µg/ml and 2.45 µg/ml, respectively. ijptl.comresearchgate.net Another RP-HPLC method demonstrated linearity for sacubitril in the range of 100-500 μg/ml. juniperpublishers.com An HPTLC method was validated with a quantitation range of 240 - 1440 ng/band for sacubitril. wjarr.com

A UV spectrophotometric method for sacubitril was validated with a linearity range of 2-12 μg/ml and a correlation coefficient of 0.999. ajrconline.org A separate UV method for the combination of sacubitril and valsartan had an LOD and LOQ of 0.395 μg/mL and 1.198 μg/mL, respectively, in pH 6.8 phosphate buffer. researchgate.net

The sensitivity of these methods, as indicated by their low LOD and LOQ values, makes them suitable for the analysis of sacubitril in various preclinical studies, including pharmacokinetic assessments. ijptl.comresearchgate.netresearchgate.net

| Method | Linearity Range (Sacubitril) | LOD (Sacubitril) | LOQ (Sacubitril) | Application | Reference |

| RP-HPLC | 50-450 µg/ml | 0.8 µg/ml | 2.45 µg/ml | Bulk and tablet formulation analysis. | ijptl.comresearchgate.net |

| RP-HPLC | 100-500 μg/ml | Not Specified | Not Specified | Analysis in rat plasma. | juniperpublishers.com |

| RP-HPLC | 4.9–24.5μg/ml | Not Specified | Not Specified | Tablet formulation analysis. | indexcopernicus.com |

| HPTLC | 240 - 1440 ng/band | Not Specified | Not Specified | Bulk and tablet formulation analysis. | wjarr.com |

| UV Spectrophotometry | 2-12 μg/ml | Not Specified | Not Specified | Analysis in synthetic mixture. | ajrconline.org |

| UV Spectrophotometry | 1-20 μg/mL | 0.395 μg/mL | 1.198 μg/mL | Bulk and tablet formulation analysis. | researchgate.net |

| UPLC | 12-60 µg/mL | 0.0626 μg/ml | 0.1897μg/ml | Bulk and tablet dosage form analysis. | sphinxsai.com |

Application in Biological Samples (Preclinical) and In Vitro Systems

The quantification and characterization of this compound and its active metabolite, sacubitrilat (B1680482) (LBQ657), in preclinical biological samples and in vitro models are fundamental for pharmacokinetic assessments and formulation development. Various analytical methodologies, predominantly based on liquid chromatography, have been developed and validated for this purpose.